

A Comparative Analysis of UNC4976 TFA's Selectivity for Chromodomains

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Compound of Interest		
Compound Name:	UNC4976 TFA	
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UNC4976 is a potent, cell-permeable peptidomimetic that functions as a positive allosteric modulator (PAM) of the CBX7 chromodomain, a core component of the Polycomb Repressive Complex 1 (PRC1).[1][2][3] Its unique mechanism of action involves enhancing the binding of the CBX7 chromodomain to nucleic acids, which simultaneously antagonizes the H3K27me3-specific recruitment of CBX7 to its target genes.[1][2][3] This ultimately leads to the reactivation of PRC1-silenced genes.[1] Given the therapeutic potential of targeting epigenetic reader domains, understanding the selectivity profile of chemical probes like UNC4976 is paramount. This guide provides a comparative overview of UNC4976's binding affinity against a panel of other chromodomains, supported by experimental data.

Selectivity Profile of UNC4976 Against Polycomb CBX and CDYL Chromodomains

The selectivity of UNC4976 has been rigorously evaluated against other members of the Polycomb CBX family and the related CDYL2 chromodomain. The primary method used for quantifying these interactions is Isothermal Titration Calorimetry (ITC), which directly measures the heat released or absorbed during a binding event to determine the dissociation constant (Kd).

The data reveals that UNC4976 exhibits a distinct selectivity profile. It binds with roughly equal high affinity to CBX4 and CBX7.[1] Notably, the amino acid residues that make contact with the ligand are identical in both CBX4 and CBX7.[1] In comparison to its affinity for CBX4 and CBX7, UNC4976 demonstrates significant selectivity against other tested chromodomains.



Specifically, it is 28-fold selective for CBX4/7 over CBX2, 9-fold selective over CBX6, and 8-fold selective over CDYL2.[1] Binding to CBX8 could not be determined under the experimental conditions due to limitations related to DMSO tolerance of the protein.[1]

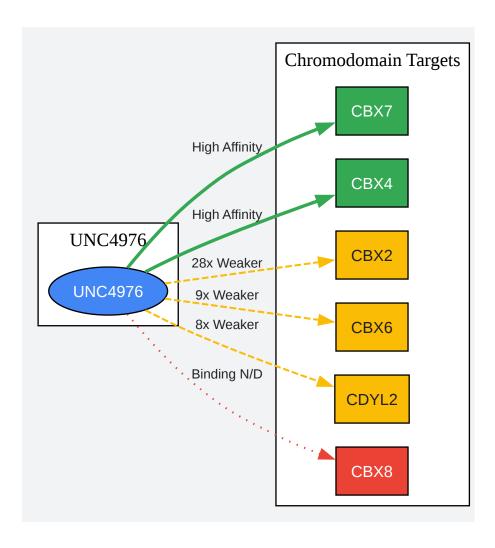
Broader selectivity screening using a chromatin-associated domain array (CADOR) confirmed this focused binding profile. The CADOR microarray contained 120 purified lysine-methyl reader domains, including 28 chromodomains.[1] A biotinylated derivative of UNC4976 was used in this assay, and binding was only detected for the five Polycomb CBX chromodomains and a small subset of CDY chromodomains, indicating a remarkable selectivity within the broader family of methyl-lysine reader domains.[1]

Table 1: UNC4976 Dissociation Constants (Kd) for Various Chromodomains as Determined by ITC

Chromodomain	Dissociation Constant (Kd)	Fold Selectivity (relative to CBX4/7)
CBX7	Equipotent to CBX4	~1
CBX4	Equipotent to CBX7	~1
CBX2	28-fold weaker than CBX4/7	28
CBX6	9-fold weaker than CBX4/7	9
CDYL2	8-fold weaker than CBX4/7	8
CBX8	Not Determined	N/A

Data sourced from Lamb et al., Cell Chemical Biology, 2019.[1]





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Caption: UNC4976 selectivity profile against various chromodomains.

Experimental Protocols

A summary of the key experimental methodologies used to determine the selectivity profile of UNC4976 is provided below.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes that occur upon the binding of a ligand (UNC4976) to a macromolecule (chromodomain protein).

 Protein Preparation: Purified chromodomain proteins (e.g., CBX2, CBX4, CBX6, CBX7, and CDYL2) were dialyzed into the appropriate ITC buffer.

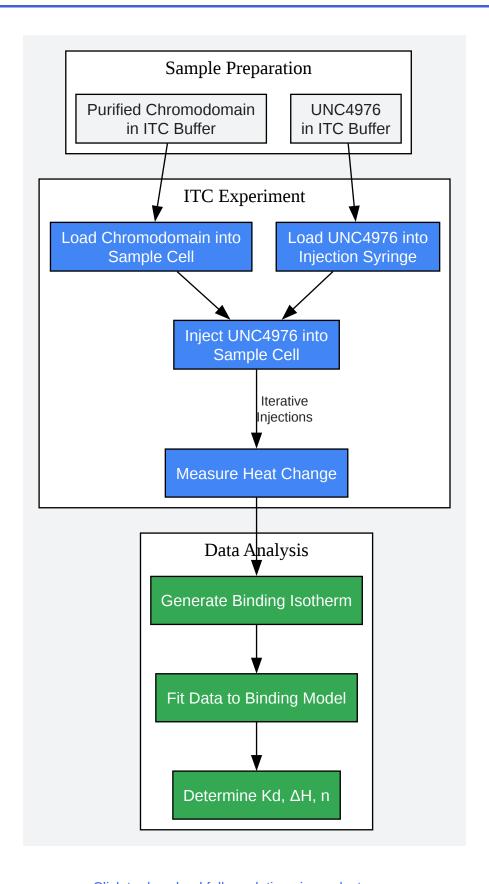






- Ligand Preparation: UNC4976 was dissolved in the same ITC buffer to ensure no heat changes from buffer mismatch.
- Titration: A solution of UNC4976 was titrated in a series of small injections into the sample cell containing the chromodomain protein.
- Data Acquisition: The heat released or absorbed after each injection was measured by the ITC instrument.
- Data Analysis: The resulting data were fitted to a binding model to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).





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Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.



Chromatin-Associated Domain Array (CADOR)

The CADOR microarray is a high-throughput method to assess the selectivity of a compound against a large panel of protein domains simultaneously.

- Array Fabrication: 120 purified lysine-methyl (Kme) reader domains, including 28 chromodomains, were spotted onto a nitrocellulose-coated membrane.
- Ligand Biotinylation: A biotinylated derivative of UNC4976 was synthesized to enable detection.
- Array Incubation: The CADOR microarray was incubated with the biotinylated UNC4976 derivative.
- Detection: The array was then incubated with a fluorescently tagged streptavidin, which binds to the biotin handle of the UNC4976 derivative.
- Visualization: The binding interactions were visualized by detecting the fluorescent signal on the array. The intensity of the signal corresponds to the strength of the binding interaction.

This broad screening approach confirmed the high selectivity of UNC4976 for the Polycomb CBX and a subset of CDY chromodomains out of a large and diverse set of Kme reader domains.[1]

Signaling Context: Polycomb Repressive Complex 1 (PRC1)

The primary targets of UNC4976, the CBX chromodomains, are critical components of the canonical Polycomb Repressive Complex 1 (PRC1). PRC1 is a key epigenetic regulator that plays a crucial role in gene silencing and maintaining cellular identity.

The canonical PRC1 complex is recruited to chromatin through the interaction of its CBX subunit's chromodomain with the histone H3 lysine 27 trimethylation (H3K27me3) mark.[1] This mark is deposited by the Polycomb Repressive Complex 2 (PRC2). Once recruited, PRC1 mediates the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub), a modification that contributes to transcriptional repression.

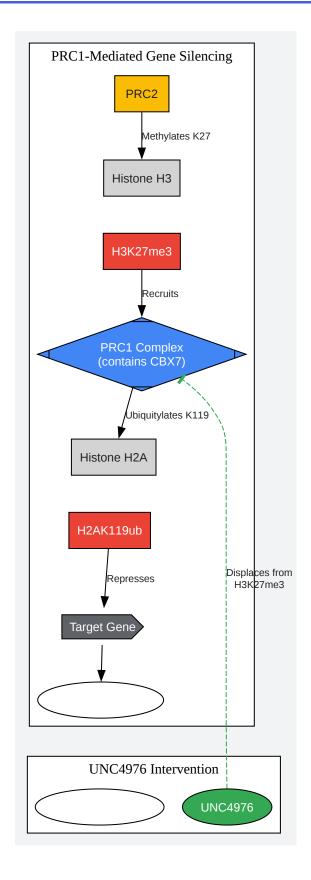






UNC4976 disrupts this process. By acting as a positive allosteric modulator of the CBX7 chromodomain's interaction with nucleic acids, it effectively competes with and reduces the binding of CBX7 to its canonical H3K27me3 mark on chromatin.[1][3] This leads to the displacement of the PRC1 complex from its target genes, a reduction in H2AK119ub levels, and subsequent de-repression and activation of gene expression.[1]





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Caption: UNC4976 mechanism in the context of PRC1 signaling.



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